N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide

Catalog No.
S3038006
CAS No.
2097916-10-2
M.F
C14H14N4O2S
M. Wt
302.35
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-methyl...

CAS Number

2097916-10-2

Product Name

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-1-methyltriazole-4-carboxamide

Molecular Formula

C14H14N4O2S

Molecular Weight

302.35

InChI

InChI=1S/C14H14N4O2S/c1-18-9-11(16-17-18)14(19)15-8-10(12-4-2-6-20-12)13-5-3-7-21-13/h2-7,9-10H,8H2,1H3,(H,15,19)

InChI Key

GVTMMDHKZJPLLR-UHFFFAOYSA-N

SMILES

CN1C=C(N=N1)C(=O)NCC(C2=CC=CO2)C3=CC=CS3

solubility

not available
  • ,2,3-Triazole Moiety

    The 1,2,3-triazole ring is a versatile heterocycle found in many biologically active molecules [1]. Research has explored their potential as antimicrobials [1], antifungals [2], and anticonvulsants [3].

    • [1] A Recent Overview of 1,2,3-Triazole-Containing Hybrids as Novel Antifungal Agents: Focusing on Synthesis, Mechanism of Action, and Structure-Activity Relationship (SAR)
    • [2] Triazole derivatives as antifungal agents
    • [3] Anticonvulsant Activity of Some Novel 1,2,3-Triazole Derivatives
  • Furan and Thiophene Moieties

    The presence of furan and thiophene rings suggests potential for targeting enzymes or receptors involved in specific biological processes. However, further research is needed to determine the specific activity of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide.

Future Research Directions:

Given the limited current research, further investigation is needed to explore the potential applications of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide. This could involve:

  • Synthesis and characterization of the compound.
  • In vitro and in vivo studies to assess its biological activity.
  • Investigation of potential mechanisms of action.

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound characterized by its unique combination of heterocyclic rings and functional groups. The molecular formula of this compound is C14H14N4O3SC_{14}H_{14}N_{4}O_{3}S, with a molecular weight of approximately 318.35 g/mol. The structure features a triazole ring, which is known for its biological activity, and incorporates furan and thiophene moieties that contribute to the compound's properties and potential applications in medicinal chemistry.

  • Oxidation: The furan and thiophene rings can be oxidized under strong oxidative conditions, using agents such as potassium permanganate or chromium trioxide.
  • Reduction: The carboxamide group may undergo reduction to yield the corresponding amine, typically using lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions, utilizing nucleophiles like alkoxides or amines.

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide exhibits significant biological activity. Its mechanism of action involves interactions with various biological targets such as enzymes and receptors, modulating their activity. The presence of furan, thiophene, and triazole rings allows for various non-covalent interactions including hydrogen bonding and π-π stacking, which enhance binding affinity and specificity .

The synthesis of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves several key steps:

  • Formation of the Furan-Thiophene Intermediate: This is achieved through coupling reactions, often utilizing palladium-catalyzed cross-coupling techniques.
  • Introduction of the Hydroxyethyl Group: The intermediate is reacted with a hydroxyethylating agent under basic conditions to introduce the hydroxyethyl group.
  • Formation of the Triazole Ring: A cycloaddition reaction occurs between the hydroxyethyl intermediate and an azide to form the triazole ring.
  • Carboxamide Formation: Finally, the triazole intermediate is reacted with a carboxylic acid derivative to form the carboxamide group .

This compound has potential applications in several fields:

  • Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound for developing new pharmaceuticals targeting specific diseases.
  • Material Science: The unique properties of the heterocycles may allow for applications in developing new materials with specific electronic or optical properties.

Studies on N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide reveal its potential interactions with various biomolecules. The compound's ability to form stable complexes with proteins or nucleic acids could be explored for therapeutic purposes or as molecular probes in biological research .

Several compounds share structural similarities with N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-AryltriazolesContains aryl groups attached to triazole ringsKnown for diverse biological activities
Furan-based CarboxamidesIncorporates furan rings similar to this compoundOften used in anti-cancer therapies
Thiophene DerivativesContains thiophene moietiesExhibits electrical conductivity properties

These compounds highlight the unique combination of furan and thiophene rings within a triazole framework found in N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide, which may enhance its biological activity compared to others .

XLogP3

1.5

Dates

Last modified: 08-18-2023

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